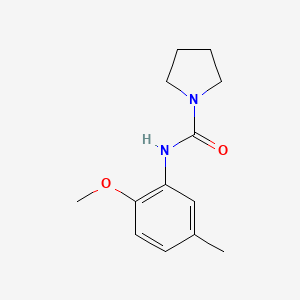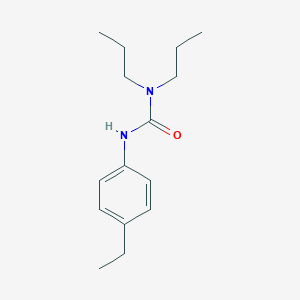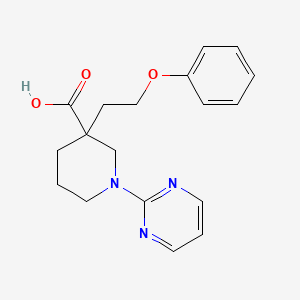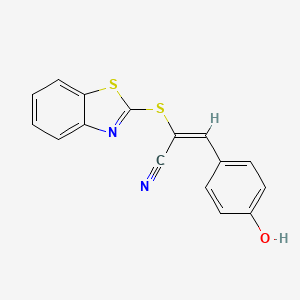
N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide, also known as MPHP, is a synthetic drug that belongs to the class of cathinones. It is a designer drug and is known to have stimulant effects on the central nervous system. In recent years, MPHP has gained significant attention from the scientific community due to its potential applications in research.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their removal from the synaptic cleft. This leads to an increase in the concentration of these neurotransmitters in the brain, resulting in its stimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes euphoria, alertness, and increased energy levels. Prolonged use of this compound can lead to addiction, psychosis, and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for research purposes. It is a potent stimulant and can be used to investigate the effects of neurotransmitter release on the central nervous system. However, its potential for abuse and addiction makes it challenging to use in laboratory experiments. It is also difficult to obtain this compound due to its legal status in many countries.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide. One potential area of study is its effects on the brain's reward system and its potential as a treatment for addiction. Another area of research is its potential as a therapeutic agent for conditions such as depression and attention deficit hyperactivity disorder. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a synthetic drug that has gained significant attention from the scientific community due to its potential applications in research. Its stimulant effects and mechanism of action make it a valuable tool for investigating the central nervous system. However, its potential for abuse and addiction makes it challenging to use in laboratory experiments. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-methoxy-5-methylphenylacetone with pyrrolidinecarboxamide. The reaction takes place in the presence of a reducing agent and a catalyst. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to have a similar mechanism of action as other cathinones, such as methcathinone and mephedrone. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-6-12(17-2)11(9-10)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPPRPGFJTZYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5415320.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5415332.png)
![4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5415338.png)
![(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5415341.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3-dimethylbutanamide](/img/structure/B5415348.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isobutyryloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415357.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5415364.png)



![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)

